

Fenmetozole Tosylate: An Overview of a Promising but Under-Researched Compound

Author: BenchChem Technical Support Team. Date: December 2025



Fenmetozole is an α1-adrenoceptor antagonist that was initially investigated for its potential as an antidepressant. While it did not proceed to commercialization, its tosylate salt form, **Fenmetozole Tosylate**, represents a specific formulation of this compound. Despite its potential pharmacological interest, publicly available, in-depth technical information regarding **Fenmetozole Tosylate** is remarkably scarce. This guide aims to synthesize the limited available data and highlight the significant gaps in our understanding of this molecule.

Chemical and Physical Properties

Fenmetozole, the parent compound, has the chemical formula C10H10Cl2N2O.[1] It is structurally defined as an achiral molecule.[1] The tosylate salt form implies the presence of a p-toluenesulfonic acid counter-ion, a common strategy in pharmaceutical development to improve the salt's stability and solubility. Detailed physicochemical properties for **Fenmetozole Tosylate**, such as its melting point, boiling point, and solubility, are available through chemical suppliers but are not extensively documented in peer-reviewed literature.[2]

Table 1: Chemical Identifiers for Fenmetozole



Identifier	Value
Molecular Formula	C10H10Cl2N2O
Molecular Weight	245.11 g/mol
InChI	InChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5H,3-4,6H2, (H,13,14)
InChlKey	FVHAONUKSUFJKN-UHFFFAOYSA-N
SMILES	c1cc(c(cc1OCC2=NCCN2)CI)CI

Data sourced from the Global Substance Registration System (GSRS).[1]

Mechanism of Action

The primary mechanism of action attributed to Fenmetozole is the antagonism of the $\alpha 1$ -adrenoceptor. Alpha-1 adrenergic receptors are G-protein coupled receptors involved in the sympathetic nervous system, playing a crucial role in smooth muscle contraction. By blocking these receptors, Fenmetozole would inhibit the effects of catecholamines like norepinephrine, leading to smooth muscle relaxation. This mechanism underpins its initial investigation as an antidepressant, as $\alpha 1$ -adrenoceptor modulation can influence neurotransmitter systems.

Due to the lack of dedicated studies on **Fenmetozole Tosylate**, a detailed signaling pathway diagram cannot be constructed with certainty. However, a generalized representation of α 1-adrenoceptor antagonism can be conceptualized.





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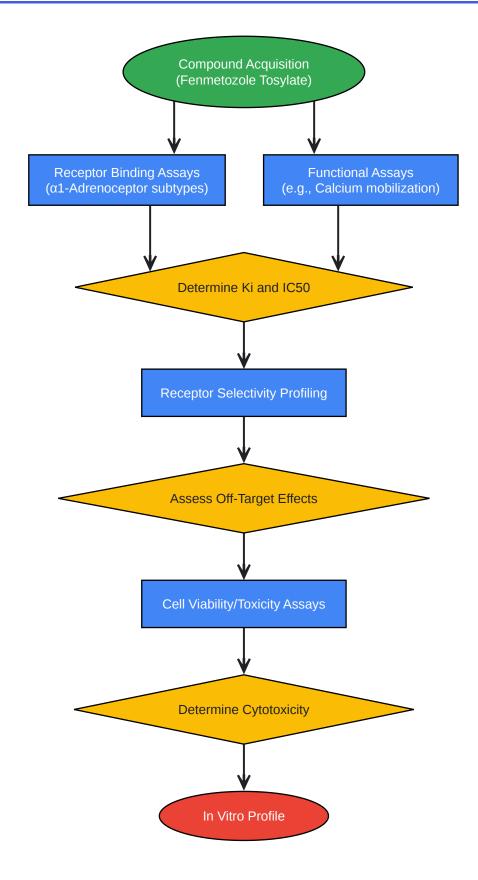
Generalized α1-Adrenoceptor Antagonism Pathway.

Experimental Protocols and Data

A thorough search of scientific literature and clinical trial databases reveals a significant absence of detailed experimental protocols and quantitative data for **Fenmetozole Tosylate**. The initial preclinical and clinical investigations that would have been conducted to assess its antidepressant potential are not readily available in the public domain. This lack of information prevents the construction of data tables summarizing pharmacokinetic parameters, doseresponse relationships, or efficacy in preclinical models.

For researchers interested in investigating this compound, a hypothetical experimental workflow for initial in vitro characterization would likely involve the following steps.





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Hypothetical In Vitro Characterization Workflow.



Methodology for a Hypothetical Receptor Binding Assay:

- Preparation of Membranes: Membranes from cells recombinantly expressing human α1adrenoceptor subtypes (α1A, α1B, α1D) would be prepared.
- Radioligand: A suitable radioligand, such as [3H]-prazosin, would be used to label the α1adrenoceptors.
- Competition Binding: A constant concentration of the radioligand and cell membranes would be incubated with increasing concentrations of Fenmetozole Tosylate.
- Incubation and Separation: The mixture would be incubated to allow binding to reach equilibrium. Bound and free radioligand would then be separated by rapid filtration.
- Quantification: The amount of bound radioactivity would be measured using liquid scintillation counting.
- Data Analysis: The data would be analyzed using non-linear regression to determine the inhibition constant (Ki) of Fenmetozole Tosylate for each receptor subtype.

Future Directions and Conclusion

Fenmetozole Tosylate remains an under-investigated molecule. Its primary known pharmacology as an $\alpha 1$ -adrenoceptor antagonist suggests potential therapeutic applications beyond its initial exploration for depression. However, the lack of accessible data severely hampers any current assessment of its potential.

Future research should focus on a complete in vitro and in vivo characterization of **Fenmetozole Tosylate**. This would involve comprehensive receptor profiling, pharmacokinetic studies in animal models, and efficacy studies in relevant disease models. Such a systematic investigation would be necessary to determine if this compound holds any untapped therapeutic promise. Without such foundational research, **Fenmetozole Tosylate** will likely remain a chemical curiosity rather than a viable therapeutic candidate.

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References

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- To cite this document: BenchChem. [Fenmetozole Tosylate: An Overview of a Promising but Under-Researched Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663450#what-is-fenmetozole-tosylate]

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